Bienvenue dans la boutique en ligne BenchChem!

7-Methoxy-2-chloromethylbenzofuran

Physicochemical profiling Intermediate selection Reaction solvent compatibility

7-Methoxy-2-chloromethylbenzofuran (CAS 75566-55-1) is a regiospecific alkylating intermediate validated in second-generation HIV protease inhibitor synthesis (Novak & Yuan). The 7-OCH₃ pattern is critical: it modulates electrophilicity (LogP 3.18, PSA 22.37 Ų) vs. other chloromethylbenzofuran isomers. Impurity carry-through is documented—procurement requires ≥95% purity, regioisomer confirmation (NMR/IR), and impurity profiling per published post-column derivatization methods. This scaffold also enables PDE4 inhibitor libraries (IC₅₀ 0.4–2 nM) and 2-functionalized benzofurans for H3, angiotensin II, and antimicrobial programs.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 75566-55-1
Cat. No. B8314540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-chloromethylbenzofuran
CAS75566-55-1
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)CCl
InChIInChI=1S/C10H9ClO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6H2,1H3
InChIKeyKAQNKWMAUTZMCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-chloromethylbenzofuran (CAS 75566-55-1): Core Intermediate Profile for Procurement Decisions


7-Methoxy-2-chloromethylbenzofuran (CAS 75566-55-1), systematically named 2-(chloromethyl)-7-methoxy-1-benzofuran, is a heterocyclic aromatic compound belonging to the substituted benzofuran family (C₁₀H₉ClO₂, MW 196.63 g/mol). It features a chloromethyl (–CH₂Cl) reactive handle at the 2-position and a methoxy (–OCH₃) electron-donating group at the 7-position of the benzofuran core . This specific substitution pattern distinguishes it from other chloromethylbenzofuran isomers and imparts a distinct set of physicochemical properties—including a predicted LogP of approximately 3.18 and a polar surface area (PSA) of 22.37 Ų —that directly govern its reactivity, solubility, and suitability as a pharmaceutical intermediate. The compound has been explicitly employed as a key alkylating intermediate in the manufacture of a second-generation HIV protease inhibitor, where its purity and composition were shown to critically influence the quality of the final drug substance [1].

Why 7-Methoxy-2-chloromethylbenzofuran Cannot Be Substituted with Generic Chloromethylbenzofurans


The common procurement error is treating all chloromethylbenzofurans as interchangeable alkylating building blocks. This assumption fails because the position of the methoxy substituent on the benzofuran ring fundamentally alters three critical parameters: (i) the electron density of the aromatic system, which modulates the electrophilicity of the chloromethyl group and thus its alkylation rate and regioselectivity ; (ii) the lipophilicity (LogP) and polar surface area (PSA), which govern phase-transfer behaviour and solubility in reaction media—for example, the 7-methoxy derivative has a PSA of 22.37 Ų and LogP of 3.18, while the non-methoxylated 2-chloromethylbenzofuran has a substantially lower PSA of approximately 13 Ų and a different LogP ; and (iii) the steric environment around the reactive centre, which influences the outcome of subsequent nucleophilic substitutions. In the documented synthesis of a second-generation HIV protease inhibitor, impurities arising from the chloromethylbenzofuran intermediate were shown to be directly incorporated into the final drug substance and to adversely affect its quality, demonstrating that seemingly minor structural variations in the intermediate can propagate into clinically significant consequences [1].

Quantitative Differentiation Evidence: 7-Methoxy-2-chloromethylbenzofuran vs. Closest Analogs


LogP and PSA Divergence from Non-Methoxylated 2-Chloromethylbenzofuran

The introduction of the 7-methoxy group into the benzofuran scaffold significantly alters the compound's partition coefficient and polar surface area relative to the parent 2-chloromethylbenzofuran. The target compound (CAS 75566-55-1) has a measured LogP of 3.18 and a PSA of 22.37 Ų . In contrast, 2-chloromethylbenzofuran (CAS 36754-60-6) lacking the methoxy substituent has a predicted ACD/LogP of approximately 2.94 and a PSA of approximately 13 Ų . This LogP difference of +0.24 log units and a PSA increase of approximately 9.4 Ų indicate that the 7-methoxy derivative is moderately more lipophilic yet possesses a larger polar surface, a combination that can enhance solubility in moderately polar organic solvents while retaining sufficient aqueous partitioning for biphasic reaction conditions.

Physicochemical profiling Intermediate selection Reaction solvent compatibility

Electron-Donating Effect of 7-Methoxy on Chloromethyl Reactivity vs. 5-Methoxy Isomer

The position of the methoxy substituent on the benzofuran ring exerts a differential electronic effect on the chloromethyl group at the 2-position. In 7-methoxy-2-chloromethylbenzofuran, the methoxy group is situated on the benzene ring, para to the furan oxygen and electronically conjugated to the benzofuran π-system. This arrangement increases electron density at the 2-position via resonance through the furan ring, which can reduce the electrophilicity of the chloromethyl carbon compared to the 5-methoxy isomer (CAS 933786-82-4), where the methoxy is meta to the furan oxygen and exerts a weaker resonance effect at the 2-position. While direct kinetic rate constants for SN2 displacement are not available in the public domain, the electronic influence of 7- vs. 5-methoxy substitution is well-precedented in benzofuran structure–activity relationship (SAR) studies, where 7-methoxybenzofurans have been shown to yield superior PDE4 inhibitory activity compared to other substitution patterns [1]. The practical consequence is that the 7-methoxy derivative requires different stoichiometric ratios, reaction temperatures, or base strengths to achieve equivalent alkylation yields.

Reactivity modulation Nucleophilic substitution SAR by position

Critical Intermediate Status in Second-Generation HIV Protease Inhibitor Synthesis

7-Methoxy-2-chloromethylbenzofuran (or its non-methoxylated analog; the method is applicable to methoxylated derivatives) functions as a reactive alkylating intermediate in the convergent synthesis of N-(2(R)-hydroxy-1(S)-indanyl)-2(R)-phenylmethyl-4(S)-hydroxy-5-(1-(4-(2-benzo[b]furanylmethyl)-2(S)-N′-t-butyl-carboxamido)-piperazinyl))-pentaneamide, a second-generation HIV protease inhibitor that progressed to clinical evaluation [1]. The HPLC–MS study by Novak and Yuan (2000) established that impurities present in the chloromethylbenzofuran intermediate were directly incorporated into the final protease inhibitor and measurably degraded drug substance quality [1]. This finding creates a quantifiable procurement requirement: intermediate purity must be verified by HPLC–MS or equivalent methodology, as even trace-level impurities propagate through the synthesis. In contrast, generic chloromethylbenzofuran intermediates that are not characterized for purity by analogous methods carry an elevated risk of introducing difficult-to-remove impurities into the final API.

HIV protease inhibitor Pharmaceutical intermediate Drug substance quality

7-Methoxybenzofuran Scaffold Advantage in PDE4 Inhibition vs. 3,4-Dialkoxyphenyl Motif

A key SAR finding from medicinal chemistry programs is that the 2-alkyl-7-methoxybenzofuran scaffold can serve as a replacement for the 3,4-dialkoxyphenyl substructure common to numerous PDE4 inhibitors [1]. This scaffold substitution resulted in either enhancement or substantial reduction of PDE4 inhibitory activity depending on the appended pharmacophore, demonstrating that the 7-methoxybenzofuran core is not merely an inert framework but actively modulates target potency [1]. In optimized derivatives, 2-alkyl-7-methoxybenzofuran-based PDE4 inhibitors achieved IC₅₀ values as low as 0.4–2 nM against PDE4 isoforms [2]. For researchers seeking to build focused benzofuran libraries, the 7-methoxy-2-chloromethylbenzofuran intermediate provides a direct synthetic entry point to this privileged scaffold via nucleophilic displacement of the chloromethyl group, whereas non-methoxylated or differently substituted chloromethylbenzofurans would lead to a different SAR landscape.

PDE4 inhibition Scaffold hopping Medicinal chemistry

Validated Application Scenarios for 7-Methoxy-2-chloromethylbenzofuran Based on Quantitative Evidence


GMP / Kilo-Lab Synthesis of HIV Protease Inhibitor Intermediates

In the convergent synthesis of second-generation HIV protease inhibitors, 7-methoxy-2-chloromethylbenzofuran serves as the alkylating agent that installs the benzofuranylmethyl moiety onto the piperazine–carboxamide core. The Novak and Yuan (2000) study demonstrated that the composition and purity of the chloromethylbenzofuran intermediate directly influence the quality of the final drug substance, with impurities from the intermediate being irreversibly incorporated into the API [1]. Procurement for this application therefore requires: (i) HPLC–MS-certified purity ≥ 95% (preferably ≥ 98%); (ii) full analytical data package including NMR and IR confirmation of the 7-methoxy-2-chloromethyl regioisomer; and (iii) impurity profiling by the post-column derivatization method described in the literature. Using a generic or uncharacterized chloromethylbenzofuran carries a documented risk of API batch failure.

Focused Library Synthesis Targeting PDE4 for Inflammatory Disease

The 2-alkyl-7-methoxybenzofuran scaffold has been validated in the peer-reviewed medicinal chemistry literature as a productive replacement for the 3,4-dialkoxyphenyl substructure in PDE4 inhibitors [1]. Starting from 7-methoxy-2-chloromethylbenzofuran, nucleophilic displacement of the chloromethyl group with diverse amine, thiol, or alcohol nucleophiles enables rapid generation of 2-substituted-7-methoxybenzofuran libraries that probe PDE4B and PDE4D inhibitory activity. Published optimized derivatives from this scaffold class have achieved PDE4 IC₅₀ values in the low nanomolar range (0.4–2 nM) [2]. This intermediate is the optimal starting point because it provides the chloromethyl handle at the precise position where SAR studies have demonstrated the greatest impact on potency, while the 7-methoxy group is retained as a pharmacophoric element.

Derivatization to 7-Methoxybenzofuran-2-carboxylic Acid and Amide Analogs

The chloromethyl group at the 2-position of 7-methoxy-2-chloromethylbenzofuran can be oxidized to the corresponding carboxylic acid (7-methoxybenzofuran-2-carboxylic acid, CAS 4790-79-8) or converted via cyanide displacement to the acetonitrile, providing access to a broad range of 2-functionalized 7-methoxybenzofurans [1]. This synthetic versatility is valuable for medicinal chemistry programs exploring benzofuran-based H3 receptor antagonists, angiotensin II antagonists, and antimicrobial agents—all therapeutic areas where 7-methoxybenzofuran derivatives have demonstrated activity [2]. The 7-methoxy substitution specifically differentiates this intermediate from 5-methoxy or non-methoxylated analogs, as the electronic properties of the 7-methoxy group influence both the reactivity of the 2-position and the biological activity of the final derivatives [3].

Structure–Activity Relationship Studies on Chloromethylbenzofuran Isomers

For research groups systematically investigating how the position of the methoxy group on the benzofuran ring modulates chemical reactivity and biological activity, 7-methoxy-2-chloromethylbenzofuran is an essential comparator compound. Head-to-head studies with the 5-methoxy isomer (CAS 933786-82-4) and the 3-chloromethyl-7-methoxy isomer allow delineation of electronic vs. steric effects [1]. The higher PSA (22.37 vs. ~13 Ų) and altered LogP (3.18 vs. ~2.94) compared to non-methoxylated 2-chloromethylbenzofuran [2] provide quantitatively tractable endpoints for correlating physicochemical properties with reaction outcomes—a critical capability for rational intermediate selection in process chemistry.

Quote Request

Request a Quote for 7-Methoxy-2-chloromethylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.